molecular formula C23H29FN4O2 B2417649 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide CAS No. 1049376-20-6

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide

Cat. No. B2417649
CAS RN: 1049376-20-6
M. Wt: 412.509
InChI Key: BQMNAJPTOWYGEP-UHFFFAOYSA-N
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Description

“N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a fluorophenyl group, which suggests that it might have interesting biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a fluorophenyl group . The exact method would depend on the specific substituents and the desired configuration of the final product.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the fluorophenyl group . Piperazine rings can participate in a variety of reactions, including substitutions and ring-opening reactions.

Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds structurally similar to N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide often explores their synthesis and chemical properties. For instance, studies have developed methods for the synthesis of various piperazine derivatives due to their significant pharmacological activities. These synthetic endeavors aim to produce compounds with improved biological activity or to investigate their chemical behavior under different conditions. For example, the synthesis and evaluation of fluoroquinolone derivatives indicate a methodological approach to enhancing antimicrobial efficacy through structural modification (Sheu et al., 2003).

Biological Evaluation and Potential Therapeutic Uses

Compounds with structural features similar to the mentioned molecule have been evaluated for various biological activities, including antimicrobial, antitumor, and receptor antagonist properties. This evaluation is critical for identifying potential therapeutic applications. For instance, some derivatives have shown promising antimycobacterial and cytotoxic activities, highlighting their potential as leads for developing new treatments against tuberculosis and cancer (Sheu et al., 2003). Moreover, novel 1,2,4-triazole Schiff bases containing piperazine groups have been synthesized and shown to exhibit significant antitumor activity, suggesting their utility in cancer research (Ding et al., 2016).

Receptor Studies and Neuropharmacology

Receptor studies involving analogs of this compound, such as investigations into serotonin 5-HT1A receptors, have significant implications for neuropharmacology and the treatment of neuropsychiatric disorders. Compounds acting as agonists or antagonists at specific receptors can serve as tools for understanding receptor function or as potential therapeutic agents for conditions like depression, anxiety, and schizophrenia. For example, research on PET tracers for serotonin 5-HT1A receptors contributes to our understanding of the serotonergic system in neuropsychiatric disorders (Plenevaux et al., 2000).

Mechanism of Action

Target of Action

The primary target of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide, also known as N’-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N-(2,4,6-trimethylphenyl)ethanediamide, are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor . The inhibitory effect of the compound is irreversible and cannot be washed out .

Biochemical Pathways

The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways, potentially affecting downstream processes such as DNA replication and signal transduction.

Pharmacokinetics

The piperazine ring, a common structural motif in the compound, is known to positively modulate the pharmacokinetic properties of drug substances .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs . This inhibition disrupts nucleoside transport, potentially leading to effects such as impaired nucleotide synthesis and altered adenosine function.

Biochemical Analysis

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c1-16-14-17(2)21(18(3)15-16)26-23(30)22(29)25-8-9-27-10-12-28(13-11-27)20-7-5-4-6-19(20)24/h4-7,14-15H,8-13H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMNAJPTOWYGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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